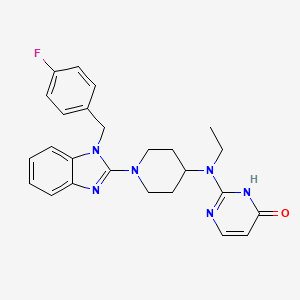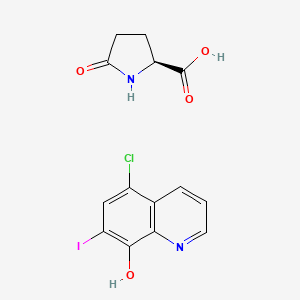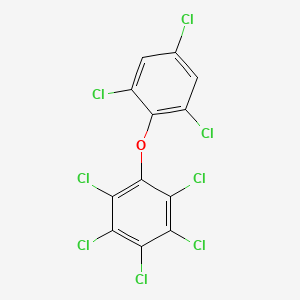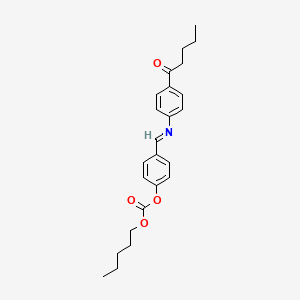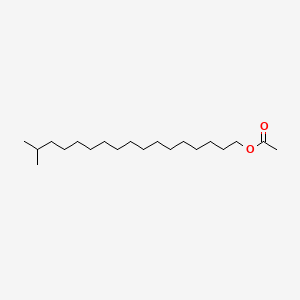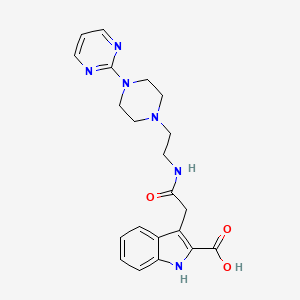
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that combines an indole core with a piperazine ring and a pyrimidine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the carboxylic acid group at the 2-position. The subsequent steps involve the formation of the piperazine ring and the attachment of the pyrimidine moiety.
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be formed through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Pyrimidine Attachment: The pyrimidine moiety can be introduced through a nucleophilic substitution reaction involving a pyrimidine derivative and the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products:
Oxidation Products: Quinones, oxides.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- can be compared with other similar compounds, such as:
1H-Indole-3-carboxylic acid: Similar indole core but with a carboxylic acid group at the 3-position.
1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-: Similar structure but with an aminoethyl group instead of the piperazine and pyrimidine moieties.
1H-Indole-2-carboxylic acid, 3-(2-oxoethyl)-: Similar structure but with a simpler oxoethyl group.
Uniqueness: The uniqueness of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- lies in its complex structure, which combines multiple functional groups and moieties, making it a versatile compound with diverse applications in scientific research.
Properties
CAS No. |
184691-30-3 |
|---|---|
Molecular Formula |
C21H24N6O3 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-[2-oxo-2-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]ethyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C21H24N6O3/c28-18(14-16-15-4-1-2-5-17(15)25-19(16)20(29)30)22-8-9-26-10-12-27(13-11-26)21-23-6-3-7-24-21/h1-7,25H,8-14H2,(H,22,28)(H,29,30) |
InChI Key |
USFULKRUPBZENS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=C(NC3=CC=CC=C32)C(=O)O)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


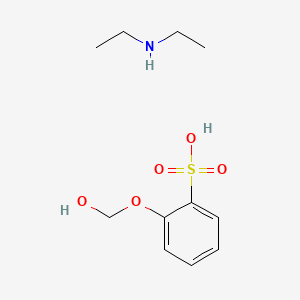

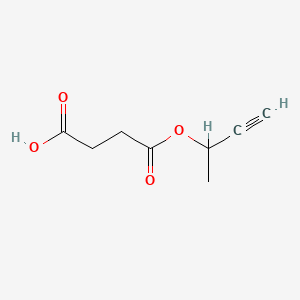


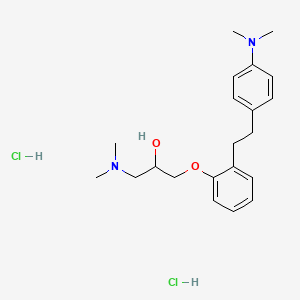
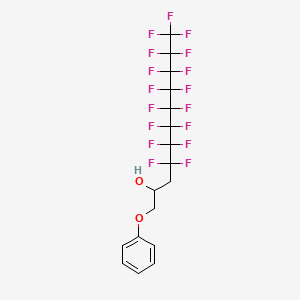
![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)

